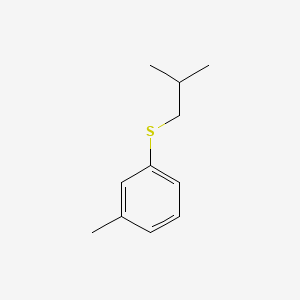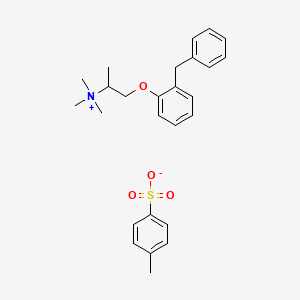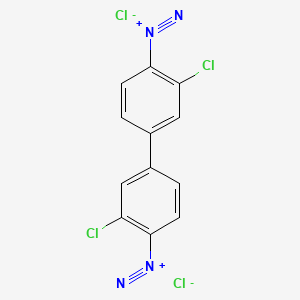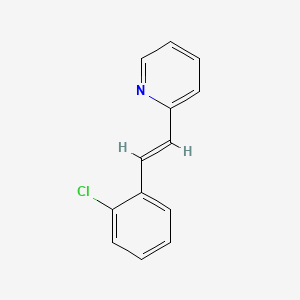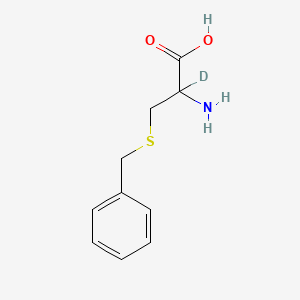
S-Benzyl(2-2H1)DL-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl(2-2H1)DL-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a benzyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl(2-2H1)DL-cysteine typically involves the reaction of DL-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: S-Benzyl(2-2H1)DL-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Benzyl(2-2H1)DL-cysteine is used as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study the role of cysteine derivatives in protein structure and function .
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
The mechanism of action of S-Benzyl(2-2H1)DL-cysteine involves its interaction with cysteine residues in proteins. The benzyl group can modify the reactivity of the sulfur atom, affecting the protein’s function. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
- S-Benzyl-L-cysteine
- S-Benzyl-D-cysteine
- S-Benzylglutathione
Comparison: S-Benzyl(2-2H1)DL-cysteine is unique due to its deuterium-labeled hydrogen atom, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and makes it valuable in research applications that require precise tracking of molecular interactions .
Eigenschaften
CAS-Nummer |
57866-70-3 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-amino-3-benzylsulfanyl-2-deuteriopropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i9D |
InChI-Schlüssel |
GHBAYRBVXCRIHT-QOWOAITPSA-N |
Isomerische SMILES |
[2H]C(CSCC1=CC=CC=C1)(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

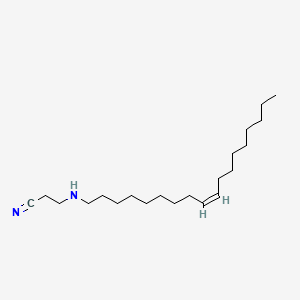

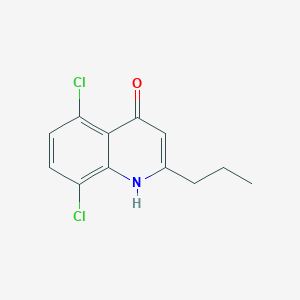
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
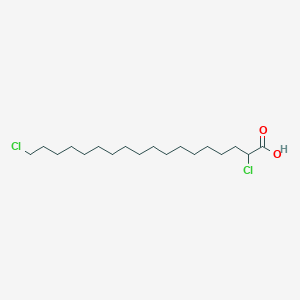
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
